molecular formula C8H8INO2 B1622253 1-Iodo-2,4-dimethyl-3-nitrobenzene CAS No. 56404-21-8

1-Iodo-2,4-dimethyl-3-nitrobenzene

Cat. No.: B1622253
CAS No.: 56404-21-8
M. Wt: 277.06 g/mol
InChI Key: BIACWLGCCVBYNE-UHFFFAOYSA-N
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Description

1-Iodo-2,4-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzene, characterized by the presence of iodine, nitro, and methyl groups attached to the benzene ring

Scientific Research Applications

1-Iodo-2,4-dimethyl-3-nitrobenzene has several applications in scientific research:

Safety and Hazards

1-Iodo-2,4-dimethyl-3-nitrobenzene is considered hazardous. It may cause skin and eye irritation. Proper safety precautions should be followed when handling this compound .

Mechanism of Action

Target of Action

The primary target of 1-Iodo-2,4-dimethyl-3-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

This compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway include the formation of a substituted benzene ring .

Pharmacokinetics

The compound’s interaction with the benzene ring suggests that it may be readily absorbed and distributed in the body . Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The molecular result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at a temperature between 2-8°C for optimal stability . Furthermore, the compound’s action may be affected by the presence of other substances in the environment, such as strong bases and strong oxidizers, with which it is incompatible .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2,4-dimethyl-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,4-dimethyl-3-nitrobenzene using iodine and periodic acid in the presence of sulfuric acid and acetic acid. The reaction is typically carried out at elevated temperatures (around 90°C) for several days to ensure complete iodination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2,4-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the iodine or nitro group can be replaced by other substituents.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Iodination: Iodine, periodic acid, sulfuric acid, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed:

    Reduction: 1-Iodo-2,4-dimethyl-3-aminobenzene.

    Oxidation: 1-Iodo-2,4-dicarboxy-3-nitrobenzene.

Comparison with Similar Compounds

    1-Iodo-2-nitrobenzene: Lacks the methyl groups, making it less sterically hindered.

    1-Iodo-4-nitrobenzene: The nitro group is positioned differently, affecting its reactivity.

    2,4-Dimethyl-3-nitrobenzene: Lacks the iodine atom, altering its chemical properties.

Properties

IUPAC Name

1-iodo-2,4-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIACWLGCCVBYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368094
Record name 1-iodo-2,4-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56404-21-8
Record name 1-iodo-2,4-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1,3-dimethyl-2-nitro-benzene (68.5 g, 453.2 mmol) is added sulfuric acid (27.2 mL, 510 mmol), acetic acid (543.8 mL, 9.49 mol), iodine (46 g, 181.3 mmol) and HIO4 (91.9 g, 403.3 mmol). The reaction is heated to 90° C. for 7 days. The reaction mixture is cooled to ambient temperature and water (500 mL) is added. The resulting solid is collected by filtration and washed with cold water. The solid is dried under reduced pressure at 45° C. overnight to afford the title compound as a yellow solid (119 g, 95%). 1H NMR (300.16 MHz, CDCl3): δ 7.80 (d, J=8.2 Hz, 1H), 6.85 (d, J=8.2 Hz, 1H), 2.37 (s, 3H), 2.23 (s, 3H).
Quantity
68.5 g
Type
reactant
Reaction Step One
Quantity
27.2 mL
Type
reactant
Reaction Step One
Quantity
543.8 mL
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
[Compound]
Name
HIO4
Quantity
91.9 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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